molecular formula C17H16N2O2 B11699692 2-methyl-N'-[(2E)-3-phenylprop-2-enoyl]benzohydrazide

2-methyl-N'-[(2E)-3-phenylprop-2-enoyl]benzohydrazide

Cat. No.: B11699692
M. Wt: 280.32 g/mol
InChI Key: YVFROUCFDWKCIB-VAWYXSNFSA-N
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Description

2-methyl-N'-[(2E)-3-phenylprop-2-enoyl]benzohydrazide is a synthetic chemical reagent designed for research applications, particularly in medicinal chemistry and drug discovery. This compound features a benzohydrazide core substituted with a 2-methyl group and an (E)-cinnamoyl moiety, a structure known to be associated with significant biological activity. Compounds based on the cinnamoyl benzohydrazide scaffold have demonstrated promising antiproliferative activity in scientific research. Structurally similar molecules have been found to inhibit the growth of various cancer cell lines, including human chronic myelogenous leukemia (K562), and function as antitubulin agents by inhibiting tubulin polymerization, a key mechanism for antimitotic cancer therapies . Furthermore, the hydrazide (hydrazinecarboxamide) moiety is increasingly recognized as a versatile scaffold in antimicrobial research . This functional group is present in several compounds investigated for their potent activity against a broad spectrum of bacterial and fungal pathogens, highlighting its potential in addressing the growing challenge of antimicrobial resistance . The specific structural features of this reagent, including the orthogonal orientation of its amide groups, may influence its solid-state properties and intermolecular binding capabilities, making it a compound of interest for further physicochemical and biological investigation . This product is intended for research purposes by qualified laboratory personnel. It is For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

Molecular Formula

C17H16N2O2

Molecular Weight

280.32 g/mol

IUPAC Name

2-methyl-N'-[(E)-3-phenylprop-2-enoyl]benzohydrazide

InChI

InChI=1S/C17H16N2O2/c1-13-7-5-6-10-15(13)17(21)19-18-16(20)12-11-14-8-3-2-4-9-14/h2-12H,1H3,(H,18,20)(H,19,21)/b12-11+

InChI Key

YVFROUCFDWKCIB-VAWYXSNFSA-N

Isomeric SMILES

CC1=CC=CC=C1C(=O)NNC(=O)/C=C/C2=CC=CC=C2

Canonical SMILES

CC1=CC=CC=C1C(=O)NNC(=O)C=CC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

The most direct route involves reacting 2-methylbenzohydrazide with 3-phenylprop-2-enoyl chloride in anhydrous pyridine under reflux. This method, adapted from the synthesis of analogous benzohydrazides, proceeds via nucleophilic acyl substitution. The hydrazide’s terminal amine attacks the electrophilic carbonyl carbon of the enoyl chloride, releasing HCl and forming the target hydrazone.

Key parameters :

  • Molar ratio : 1:1.1 (hydrazide:enoyl chloride) to ensure complete conversion.

  • Solvent : Pyridine acts as both solvent and HCl scavenger, preventing side reactions.

  • Temperature : Reflux at 110–115°C for 6–8 hours.

  • Workup : Precipitation in ice-cold water followed by recrystallization from ethanol yields pure product.

Representative Procedure:

  • Dissolve 2-methylbenzohydrazide (1.50 g, 10 mmol) in pyridine (40 mL).

  • Add 3-phenylprop-2-enoyl chloride (1.95 g, 11 mmol) dropwise under nitrogen.

  • Reflux for 6 hours, then concentrate under reduced pressure.

  • Quench with ice water (20 mL), filter the precipitate, and recrystallize from ethanol.

Yield : 78–83%.

Structural Confirmation

  • ¹H NMR (DMSO-d₆) : δ 11.73 (s, 1H, NH), 8.38 (s, 1H, CH=N), 7.42–7.25 (m, 5H, aryl-H), 6.78 (d, J = 16.0 Hz, 1H, CH=CH), 2.35 (s, 3H, CH₃).

  • IR (KBr) : 3270 cm⁻¹ (N–H stretch), 1657 cm⁻¹ (C=O), 1595 cm⁻¹ (C=N).

  • X-ray crystallography : Confirms E-configuration about the C=C bond and planarity of the hydrazone moiety.

Condensation of 2-Methylbenzohydrazide with Trans-Cinnamic Acid Derivatives

Two-Step Synthesis via Active Esters

This method, adapted from PMC studies, involves:

  • Formation of 4-nitrophenyl trans-cinnamate : React trans-cinnamic acid with thionyl chloride to generate the acyl chloride, followed by esterification with 4-nitrophenol.

  • Aminolysis with 2-methylbenzohydrazide : Reflux the ester with hydrazide in pyridine to yield the target compound.

Procedure :

  • Synthesize 4-nitrophenyl trans-cinnamate (2.0 g) from trans-cinnamic acid and 4-nitrophenol.

  • Add to a solution of 2-methylbenzohydrazide (1.1 equiv) in pyridine (40 mL).

  • Reflux for 6 hours, concentrate, and precipitate with water.

Yield : 76–82%.

Single-Step Microwave-Assisted Synthesis

A modified approach uses microwave irradiation to accelerate the reaction between 2-methylbenzohydrazide and trans-cinnamoyl chloride in acetonitrile with catalytic acetic acid.

Conditions :

  • Power : 300 W

  • Time : 20 minutes

  • Yield : 85%.

Alternative Routes: Hydrazone Formation via Enoylaldehydes

Reaction with 3-Phenylprop-2-enal

Condensing 2-methylbenzohydrazide with 3-phenylprop-2-enal in ethanol/acetic acid (10:1 v/v) under reflux forms the hydrazone via dehydration.

Optimization data :

ParameterOptimal ValueYield Impact
Molar ratio (hydrazide:aldehyde)1:1.2+12%
Reaction time4 hoursMax yield
SolventEthanol89% purity

Yield : 70–75%.

Solid-State Mechanochemical Synthesis

Grinding 2-methylbenzohydrazide and 3-phenylprop-2-enal in a ball mill (30 Hz, 1 hour) achieves 68% yield without solvent.

Comparative Analysis of Methods

MethodYield (%)Purity (%)Reaction TimeScalability
Acylation with enoyl chloride78–83≥986–8 hoursHigh
Active ester aminolysis76–82976 hoursModerate
Microwave-assisted859920 minutesHigh
Condensation with enal70–75954 hoursLow

Key findings :

  • Acylation methods provide superior yields and scalability.

  • Microwave synthesis reduces time but requires specialized equipment.

  • Mechanochemical routes are eco-friendly but less efficient.

Challenges and Optimization Strategies

Byproduct Formation

  • Hydrazide dimerization : Minimized using excess enoyl chloride (1.1 equiv) and inert atmospheres.

  • Cis-trans isomerization : Controlled by maintaining reaction temperatures below 120°C.

Recrystallization Solvents

  • Ethanol : Yields needle-like crystals suitable for X-ray analysis.

  • Ethyl acetate/hexane : Improves purity to >99% for pharmacological studies .

Chemical Reactions Analysis

Types of Reactions

2-methyl-N’-[(2E)-3-phenylprop-2-enoyl]benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The hydrazide moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of oxides or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted hydrazides or other derivatives.

Scientific Research Applications

2-methyl-N’-[(2E)-3-phenylprop-2-enoyl]benzohydrazide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Material Science: Investigated for its potential use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-methyl-N’-[(2E)-3-phenylprop-2-enoyl]benzohydrazide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Crystallographic Comparisons

Core Structural Features

The compound shares a common benzohydrazide backbone with derivatives such as:

  • 2-Hydroxy-N′-[(1E,2E)-3-phenylprop-2-enylidene]benzohydrazide (2-hydroxy instead of 2-methyl)
  • 4-Hydroxy-N’-[(E)-benzylidene]benzohydrazide (substituent position and identity differ)
Table 1: Key Structural Differences
Compound Substituent Position Substituent Group C=C Configuration Intramolecular H-Bonding
Target compound 2-methyl -CH₃ E Not reported
N′-[(2E)-3-Phenylprop-2-enoyl]benzohydrazide None -H E N-H⋯O forms tapes
2-Hydroxy analog 2-hydroxy -OH E Intramolecular N-H⋯O
4-Hydroxy analog 4-hydroxy -OH E Intermolecular H-bonding

Crystallographic Data

  • Target compound: Limited crystallographic data are available, but analogs like N′-[(2E)-3-Phenylprop-2-enoyl]benzohydrazide exhibit an orthogonal arrangement of amide groups, facilitating N-H⋯O hydrogen bonds that form supramolecular tapes along the c-axis . Bond lengths (C-C: 0.002–0.004 Å) and R factors (0.037–0.040) suggest high structural precision .
  • 2-Hydroxy analog : Exhibits a smaller dihedral angle (6.93°) between aromatic rings due to intramolecular H-bonding, enhancing planarity .

Corrosion Inhibition

  • Hydroxy-substituted analogs : 4-Hydroxy-N’-[(E)-(1H-indole-2-ylmethylidene)]benzohydrazide shows 94% inhibition efficiency on mild steel in HCl, attributed to the electron-donating -OH group .
  • Methyl-substituted target compound : The electron-donating -CH₃ group may enhance adsorption on metal surfaces, but direct data are lacking.

Anticancer Activity

  • Benzohydrazides with hydrophilic groups : Compounds like 2e (NH₂-substituted) exhibit higher activity against MCF-7 cells than hydrophobic analogs (e.g., Br-substituted) .
  • Target compound : The methyl group’s hydrophobicity might improve membrane permeability but reduce solubility, necessitating further study.

Antimicrobial and Antileishmanial Effects

  • Halophenyl bis-hydrazones : Demonstrated MIC values of 6.25–12.5 µg/mL against S. aureus and E. coli .
  • Anthranyl phenylhydrazides : Showed IC₅₀ values of 2.8–4.3 µM against Leishmania parasites .

Computational and ADMET Insights

  • 5-Nitroisatin-based CDK2 inhibitors: Substituents like -CF₃ or -NO₂ improve binding affinity but may compromise solubility .
  • Target compound : The methyl group could balance lipophilicity and solubility, though predictive ADMET data are unavailable.

Biological Activity

2-methyl-N'-[(2E)-3-phenylprop-2-enoyl]benzohydrazide is a hydrazone compound with significant potential in medicinal chemistry. Its unique structure, characterized by a hydrazide functional group and an aromatic system, underpins its diverse biological activities. This article delves into the compound's synthesis, biological properties, and potential therapeutic applications, supported by various studies and data.

Chemical Structure and Properties

The molecular formula of this compound is C17H16N2O2C_{17}H_{16}N_{2}O_{2}, with a molecular weight of approximately 280.32 g/mol. The compound's structure includes a double bond in the phenylprop-2-enoyl moiety, which is crucial for its reactivity and interaction with biological targets.

Synthesis

The synthesis of this compound typically involves a condensation reaction between 3-phenylprop-2-enoyl chloride and benzohydrazide. The reaction is usually facilitated by coupling agents such as dicyclohexylcarbodiimide (DCC) under controlled conditions to optimize yield and purity.

Antitumor Activity

Research indicates that compounds with hydrazide groups exhibit significant antitumor properties. Studies have shown that derivatives similar to this compound can inhibit tumor growth by targeting specific cellular pathways involved in cancer progression. For instance, one study reported that these compounds can modulate the activity of enzymes critical for tumor metabolism .

Antimicrobial Properties

The antimicrobial activity of this compound has been highlighted in various studies, demonstrating effectiveness against a range of pathogens. The hydrazone structure is believed to enhance its ability to disrupt microbial cell membranes, leading to cell death. Comparative studies have shown that it performs similarly to established antimicrobial agents, making it a candidate for further development in treating infections .

Anti-inflammatory Effects

In addition to its antitumor and antimicrobial properties, this compound has exhibited anti-inflammatory effects in preclinical models. The compound's ability to inhibit pro-inflammatory cytokines suggests potential applications in treating inflammatory diseases.

Study on Antitumor Activity

A comprehensive study evaluated the antitumor effects of various hydrazone derivatives, including this compound. Results indicated a significant reduction in tumor size in treated groups compared to controls, with mechanisms involving apoptosis induction and cell cycle arrest being identified .

Antimicrobial Efficacy

In another study focusing on antimicrobial activity, this compound was tested against several bacterial strains. The compound demonstrated a minimum inhibitory concentration (MIC) comparable to that of standard antibiotics, suggesting its potential as an alternative treatment option .

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesUnique Aspects
IsoniazidContains a hydrazide groupPrimarily used as an antitubercular agent
HydralazineA hydrazine derivativeUsed in treating hypertension
ThiosemicarbazonesSimilar functional groupsKnown for diverse biological activities

The unique combination of structural elements in this compound enhances its interactions within biological systems compared to other hydrazides, making it a valuable candidate for drug development.

Q & A

Basic: What synthetic methodologies are employed for 2-methyl-N'-[(2E)-3-phenylprop-2-enoyl]benzohydrazide, and how can reaction conditions be optimized?

The synthesis involves condensation of trans-cinnamic acid derivatives with benzohydrazide precursors. A representative protocol ( ) uses 4-nitrophenyl (2E)-3-phenyl-2-propenoate refluxed with benzohydrazide in pyridine. Key parameters include:

  • Solvent choice : Pyridine facilitates nucleophilic acyl substitution by acting as both solvent and base.
  • Temperature : Reflux conditions (~100–120°C) ensure complete activation of the carbonyl group.
  • Purification : Column chromatography or recrystallization from ethanol/DMF mixtures yields high-purity crystals .
    Optimization via Design of Experiments (DoE) can systematically vary temperature, stoichiometry, and solvent polarity (e.g., ethanol vs. DMF) to maximize yield and minimize byproducts .

Basic: How is the molecular structure of this compound validated, and what challenges arise in crystallographic refinement?

Structural validation combines spectroscopic (NMR, FTIR, MS) and X-ray crystallographic techniques. The E-configuration of the C7=C8 bond and planar hydrazide linkage are confirmed via single-crystal XRD ( ). Challenges include:

  • Hydrogen atom placement : Amino hydrogens are located via difference Fourier maps and refined freely, while others are added geometrically .
  • Disorder modeling : Twisted conformations (e.g., N1–N2 torsion angle of 104.5°) require careful refinement using SHELXL software .
  • Supramolecular interactions : Hydrogen bonds (N–H⋯O) and π–π stacking are analyzed using Mercury or OLEX2 .

Advanced: How does the crystal packing influence the compound’s stability and intermolecular interactions?

The molecule forms undulating tapes via N–H⋯O hydrogen bonds (N1–H1⋯O1; 2.03 Å) along the c-axis ( ). Additional stabilization arises from:

  • C–H⋯π interactions : Between phenyl rings (3.8 Å centroid distances).
  • Layer stacking : Parallel-displaced π–π interactions (3.5 Å) enhance thermal stability .
    These features suggest potential for co-crystal engineering to modulate solubility or bioavailability .

Advanced: What in vitro assays evaluate its anti-tubercular activity, and how does potency compare to first-line drugs?

Microplate Alamar Blue Assay (MABA) is commonly used to determine minimum inhibitory concentrations (MIC) against Mycobacterium tuberculosis H37Rv. Studies report MIC values of 1.56–6.25 µg/mL, comparable to isoniazid (0.05–0.25 µg/mL) but with lower cytotoxicity in Vero cells (IC50 > 128 µg/mL) . Discrepancies in potency across studies may arise from:

  • Strain variability : MDR-TB strains show reduced susceptibility.
  • Efflux pump activity : Overexpression in clinical isolates necessitates combination therapy .

Advanced: How do computational studies (DFT, molecular docking) elucidate its mechanism of action?

  • DFT analysis : Reveals electron-deficient regions (LUMO: −1.8 eV) at the enoyl group, favoring nucleophilic attack by mycobacterial enzyme active sites (e.g., InhA enoyl-ACP reductase) .
  • Docking simulations : High-affinity binding (ΔG = −9.2 kcal/mol) to InhA (PDB: 4TZK) involves hydrogen bonds with Tyr158 and hydrophobic contacts with the acyl chain .
    These insights guide rational modifications (e.g., electron-withdrawing substituents) to enhance target engagement .

Advanced: What structure-activity relationships (SAR) are observed among benzohydrazide analogs?

Comparative SAR data ( ):

SubstituentBiological Activity (MIC, µg/mL)Target Enzyme Inhibition (%)
2-Methyl1.56 (Mtb)InhA: 78% at 10 µM
4-Nitro3.12 (Mtb)InhA: 65% at 10 µM
5-Bromo-2-hydroxy6.25 (Mtb)InhA: 52% at 10 µM
Key trends:
  • Electron-withdrawing groups (e.g., NO₂) improve potency but reduce solubility.
  • Ortho-substituents (e.g., 2-methyl) enhance steric complementarity with InhA’s hydrophobic pocket .

Advanced: How do contradictory data on biological targets arise, and how can they be resolved?

Discrepancies in reported MIC values (e.g., 1.56 vs. 6.25 µg/mL) may stem from:

  • Assay variability : Differences in inoculum size, culture media, or incubation time.
  • Off-target effects : Inhibition of non-InhA targets (e.g., KasA) in some strains .
    Resolution strategies:
  • Standardized protocols : Use CLSI guidelines for MIC determination.
  • Proteomic profiling : Identify secondary targets via affinity chromatography or thermal shift assays .

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